![molecular formula C5H6N6O B13100513 5-Amino-7-methylaminofurazano[3,4-d]pyrimidine CAS No. 30720-39-9](/img/structure/B13100513.png)
5-Amino-7-methylaminofurazano[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N7-METHYL-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDINE-5,7-DIAMINE is a chemical compound with the molecular formula C5H6N6O It is a fused heterocyclic compound containing nitrogen and oxygen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N7-METHYL-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDINE-5,7-DIAMINE typically involves nitration reactions. One common method involves the nitration of fused [1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-diamine using different concentrations of nitric acid. Concentrated nitric acid selectively produces N-(5-amino-4,5-dihydro-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-yl)nitramide, while lower concentrations yield various nitrate salts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, with appropriate adjustments to reaction conditions and equipment to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N7-METHYL-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDINE-5,7-DIAMINE undergoes several types of chemical reactions, including:
Nitration: As mentioned earlier, nitration with nitric acid produces nitramide and nitrate salts.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Nitric Acid: Used in nitration reactions.
Cesium Salt: Used in the synthesis of fused nitramine derivatives.
Major Products Formed
- N-(5-amino-4,5-dihydro-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-yl)nitramide
- Fused ring nitrate salts
Applications De Recherche Scientifique
N7-METHYL-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDINE-5,7-DIAMINE has several scientific research applications:
- Chemistry : Used in the synthesis of novel energetic materials due to its high conjugation and aromatic skeleton, which provide stability and high detonation properties .
- Biology : Potential applications in biological research due to its unique structure and reactivity.
- Industry : Used in the design and synthesis of high-performing materials with specific energetic properties.
Mécanisme D'action
The mechanism of action of N7-METHYL-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDINE-5,7-DIAMINE involves its ability to undergo nitration and substitution reactions. The molecular targets and pathways involved in its action are primarily related to its reactivity with nitric acid and other reagents, leading to the formation of various nitramide and nitrate derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-diamine
- N-(5-amino-4,5-dihydro-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-yl)nitramide
Uniqueness
N7-METHYL-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDINE-5,7-DIAMINE is unique due to its specific fused ring structure and the presence of both nitrogen and oxygen atoms within the ring. This structure provides high stability and reactivity, making it suitable for various applications in the synthesis of energetic materials.
Propriétés
Numéro CAS |
30720-39-9 |
|---|---|
Formule moléculaire |
C5H6N6O |
Poids moléculaire |
166.14 g/mol |
Nom IUPAC |
7-N-methyl-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-diamine |
InChI |
InChI=1S/C5H6N6O/c1-7-3-2-4(11-12-10-2)9-5(6)8-3/h1H3,(H3,6,7,8,9,11) |
Clé InChI |
XCBCPJUYAOFLJS-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC(=NC2=NON=C21)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-7(1H)-one](/img/structure/B13100442.png)

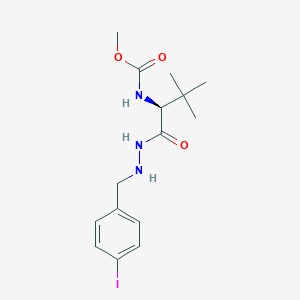
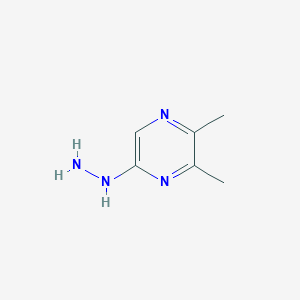
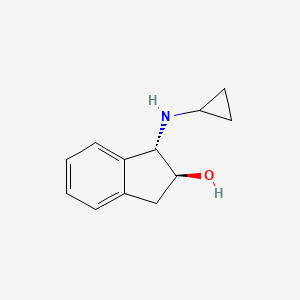
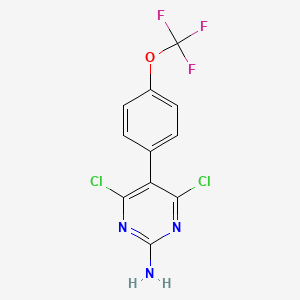
![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B13100475.png)
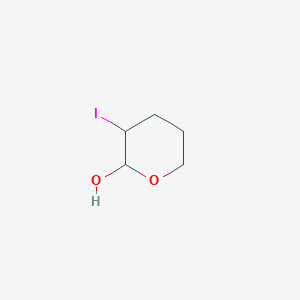
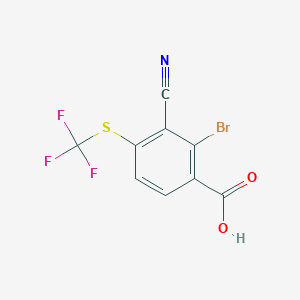
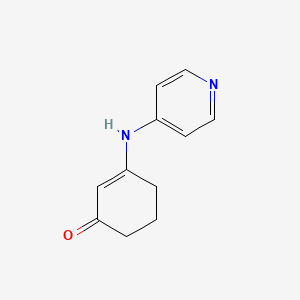
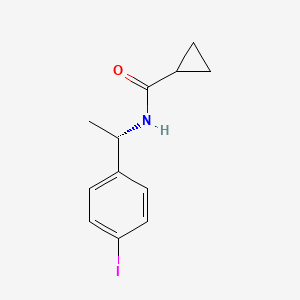
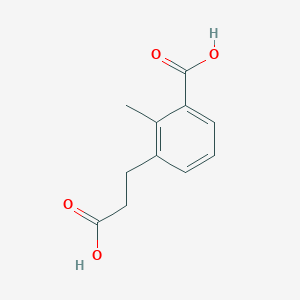
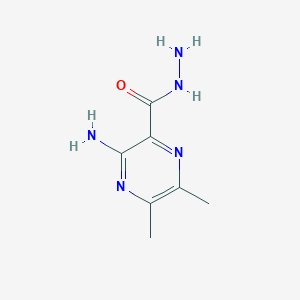
![Ethyl 3-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13100516.png)
